

# Role of casein kinase 1 epsilon in Umbralisib's effects

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the Role of Casein Kinase 1 Epsilon in Umbralisib's Effects

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Umbralisib (formerly TGR-1202) is a first-in-class, oral, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] Developed for relapsed/refractory B-cell malignancies, its unique mechanism of targeting both kinases was intended to provide a more targeted and tolerable therapeutic option.[1] While it received accelerated FDA approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns that emerged in subsequent clinical trials.[1] [2] This guide provides a detailed technical overview of Umbralisib's mechanism, focusing specifically on the role of CK1ε inhibition, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

### **Core Mechanism of Action: Dual Kinase Inhibition**

Umbralisib's therapeutic strategy is rooted in its simultaneous inhibition of two key kinases implicated in the pathogenesis of B-cell cancers: PI3K $\delta$  and CK1 $\epsilon$ .[1][3]

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition: The PI3Kδ isoform is predominantly
expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR)
signaling pathway, which is often dysregulated in B-cell malignancies.[4][5] Inhibition of



PI3K $\delta$  disrupts signaling necessary for B-cell proliferation, survival, migration, and adhesion. [4][5] Umbralisib exhibits high selectivity for the PI3K $\delta$  isoform over the  $\alpha$ ,  $\beta$ , and  $\gamma$  isoforms, which was anticipated to reduce off-target toxicities associated with pan-PI3K inhibitors.[4][6]

Casein Kinase 1 Epsilon (CK1ε) Inhibition: CK1ε is a serine/threonine kinase involved in the regulation of multiple oncogenic signaling pathways, including the Wnt/β-catenin and Hippo pathways.[7][8][9] It is also implicated in the translation of oncoproteins.[3][10] In lymphoid malignancies, CK1ε is believed to contribute to the growth and survival of cancer cells.[3][11] The dual inhibition by Umbralisib, therefore, targets both the established PI3Kδ pathway and the novel CK1ε-mediated pro-tumorigenic pathways.

## **Data Presentation: Potency and Clinical Efficacy**

Quantitative data from preclinical and clinical studies are summarized below to provide a clear comparison of Umbralisib's activity.

Table 1: Umbralisib Potency and Selectivity

| Target                   | Assay Type       | Potency (IC50 /<br>EC50)            | Selectivity vs. Other PI3K Isoforms | Source  |
|--------------------------|------------------|-------------------------------------|-------------------------------------|---------|
| ΡΙ3Κδ                    | Enzyme Assay     | IC50: 22.2 nM                       | >1000-fold vs.<br>PI3Kα             | [6][12] |
| Cell-based Assay         | EC50: 24.3 nM    | >30-50-fold vs.<br>ΡΙ3Κβ            | [6]                                 |         |
| >15-50-fold vs.<br>PI3Ky | [6]              |                                     |                                     | _       |
| CK1ε                     | Cell-based Assay | EC50: 6.0 μM                        | Not Applicable                      | [12]    |
| CD19+ B-Cells            | Proliferation    | Half-maximal inhibition: 100-300 nM | Not Applicable                      | [6][12] |

# Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas (UNITY-NHL Trial)



| Lymphoma<br>Type                      | Prior<br>Therapies                 | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) | Median Duration of Response (DoR) | Source |
|---------------------------------------|------------------------------------|-----------------------------------|------------------------------|-----------------------------------|--------|
| Marginal<br>Zone<br>Lymphoma<br>(MZL) | ≥ 1 prior anti-<br>CD20<br>regimen | 49%                               | 16%                          | Not Reached                       | [13]   |
| Follicular<br>Lymphoma<br>(FL)        | ≥ 2 prior<br>systemic<br>therapies | 43%                               | 3%                           | 11.1 months                       | [13]   |

## Signaling Pathways and the Role of CK1s Inhibition

The inhibition of CK1ɛ by Umbralisib has significant consequences on downstream signaling, contributing to its anti-cancer effects and unique immunomodulatory profile.

## **Dual Inhibition Pathway Overview**

Umbralisib simultaneously targets two distinct pathways crucial for B-cell malignancy survival and proliferation.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Umbralisib Wikipedia [en.wikipedia.org]
- 3. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 8. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The CK1δ/ε-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 10. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umbralisib [drugcentral.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacr.org [aacr.org]
- To cite this document: BenchChem. [Role of casein kinase 1 epsilon in Umbralisib's effects].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10800555#role-of-casein-kinase-1-epsilon-in-umbralisib-s-effects]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com